molecular formula C19H18ClN3O2S B2924840 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 1040635-48-0

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B2924840
CAS No.: 1040635-48-0
M. Wt: 387.88
InChI Key: WYSSLSZPUYDASR-UHFFFAOYSA-N
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Description

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a complex organic compound that features a quinazolinone core structure with a sulfanyl linkage to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves multi-step organic reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions with the target protein, leading to changes in its conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to its combination of an oxazole ring with a quinazolinone core, linked by a sulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(21-18(25-11)12-6-8-13(20)9-7-12)10-26-19-22-15-5-3-2-4-14(15)17(24)23-19/h6-9H,2-5,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSLSZPUYDASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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